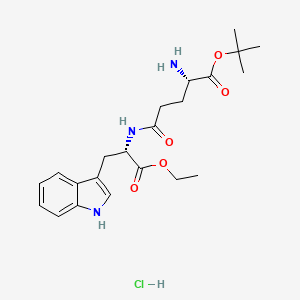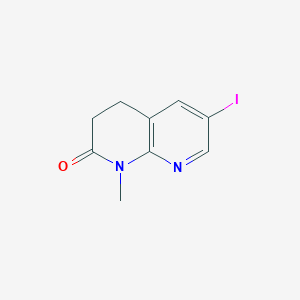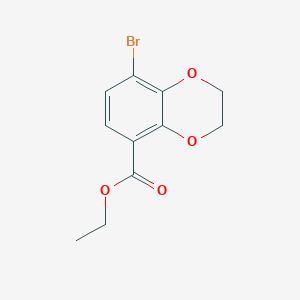
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indene ring, and an ethyl ester group at the 2-carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluoroindene and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,7-difluoroindene is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with fluorine atoms at different positions.
Ethyl 4,7-dichloro-2,3-dihydro-1H-indene-2-carboxylate: Chlorine atoms instead of fluorine.
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Different position of the carboxylate group.
Uniqueness
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H12F2O2 |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-12(15)7-5-8-9(6-7)11(14)4-3-10(8)13/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
HMIOMQRITCNTTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2=C(C=CC(=C2C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)



![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)

![Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride](/img/structure/B14027777.png)

